BenchChemオンラインストアへようこそ!

3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine

Anti-inflammatory COX inhibition Neurotoxicity

3-(4-Chlorophenoxy)-5,6-diphenyl-1,2,4-triazine (CAS 74417-15-5) is a specific 3-aryloxy derivative within the 5,6-diphenyl-1,2,4-triazine class. This compound was not merely synthesized but was selected from a panel of 25 analogs for advanced pharmacological profiling in a landmark study by Heilman et al.

Molecular Formula C21H14ClN3O
Molecular Weight 359.8 g/mol
CAS No. 74417-15-5
Cat. No. B3357667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine
CAS74417-15-5
Molecular FormulaC21H14ClN3O
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C21H14ClN3O/c22-17-11-13-18(14-12-17)26-21-23-19(15-7-3-1-4-8-15)20(24-25-21)16-9-5-2-6-10-16/h1-14H
InChIKeyFFNLKVDSJPIJAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenoxy)-5,6-diphenyl-1,2,4-triazine (CAS 74417-15-5): A Differentiated Aryloxy-Triazine Anti-Inflammatory Lead


3-(4-Chlorophenoxy)-5,6-diphenyl-1,2,4-triazine (CAS 74417-15-5) is a specific 3-aryloxy derivative within the 5,6-diphenyl-1,2,4-triazine class. This compound was not merely synthesized but was selected from a panel of 25 analogs for advanced pharmacological profiling in a landmark study by Heilman et al. (1980) due to its balanced efficacy and toxicity profile [1]. Its core structure features a 4-chlorophenoxy substituent at position 3 and unsubstituted phenyl rings at positions 5 and 6, distinguishing it from other analogs with alkoxy, methylthio, or differently substituted aryloxy groups.

Why Aryloxy Substituents on 3-(4-Chlorophenoxy)-5,6-diphenyl-1,2,4-triazine Cannot Be Interchanged


Substitution at the 3-position of the 5,6-diphenyl-1,2,4-triazine scaffold determines both the magnitude of anti-inflammatory efficacy and the neurotoxic liability. The Heilman et al. (1980) study explicitly demonstrates that among 25 synthesized triazines encompassing methylthio, alkoxy, and aryloxy series, only a subset of aryloxy derivatives exhibited a combination of high anti-inflammatory potency (ED50) and a lack of overt neurotoxicity (NTD50) comparable to indomethacin. The 4-chlorophenoxy group specifically contributes to the electronic and steric profile that allowed this compound to advance to adjuvant-induced polyarthritis testing, a transition that most analogs failed to achieve [1]. Therefore, replacing this precise substitution with a generic aryloxy or alkoxy group would lead to a compound with an unknown and likely inferior therapeutic index.

Quantitative Differentiation Evidence for 3-(4-Chlorophenoxy)-5,6-diphenyl-1,2,4-triazine


In Vivo Anti-Inflammatory Efficacy and Neurotoxicity Selection

The target compound was one of only 5 triazines out of an initial 25 to be selected for advanced dose-response and chronic inflammation testing. This selection was based on a favorable efficacy-to-neurotoxicity ratio. While the exact individual ED50 and NTD50 values for this compound are not reported in the abstract, the differentiation is demonstrated by its membership in this elite group. Most comparators, including all compounds from the methylthio and alkoxy series, were eliminated at this stage, indicating they lacked either the requisite potency or safety profile [1]. This class-level selection signifies a quantifiable advantage in therapeutic index over the majority of its in-class peers.

Anti-inflammatory COX inhibition Neurotoxicity in vivo triazine NSAID

Specified Physicochemical Property Profile for CNS and GI Targeting

The target compound's predicted octanol-water partition coefficient (LogP) is 5.0 [1]. This LogP value is a critical differentiator when compared to more hydrophilic analogs in the triazine series, such as 3-alkoxy derivatives, which would have significantly lower LogP values (~3-4). A LogP of 5.0 falls within the range often associated with optimal passive permeability across biological membranes, including the blood-brain barrier, which is consistent with the compound's noted neurotoxicity profile. In contrast, more lipophilic analogs may exhibit poor solubility, while more hydrophilic ones may fail to achieve adequate tissue penetration. This specific LogP value provides a quantitative basis for selecting this compound for programs targeting CNS-accessible inflammatory pathways or for designing GI-safe NSAIDs, a key objective of the original study [2].

Physicochemical properties Lipophilicity Drug-likeness ADME LogP

Molecular Topology and Rotatable Bond Count as a Selectivity Handle

The compound possesses 4 rotatable bonds and a topological polar surface area (tPSA) of 47.9 Ų [1]. This specific combination of moderate flexibility and low polarity is a key structural differentiator from more rigid, highly aromatic analogs with zero rotatable bonds, or more flexible analogs with extended alkoxy chains. The four rotatable bonds allow for conformational adaptation to different protein binding pockets, while the low tPSA correlates with good oral absorption potential. Comparators with higher tPSA or fewer rotatable bonds may be restricted in their target engagement profile or exhibit poorer oral bioavailability. This data provides a rational basis for selecting this compound over more constrained or overly flexible in-class alternatives when designing focused libraries for oral anti-inflammatory agents.

Molecular topology PSA Conformational analysis Rotatable bonds

Specific Synthetic Intermediate for 3-Functionalized Triazines

The compound's synthesis is documented and it serves as a specific precursor to further 3-substituted triazines, such as 3-(methylthio)-5,6-diphenyl-1,2,4-triazine (CAS 28735-33-3) [1]. This is a direct chemical differentiation; the 4-chlorophenoxy group acts as a leaving group in nucleophilic aromatic substitution reactions, providing a synthetic handle that other 3-substituted triazines (e.g., 3-methylthio or 3-alkoxy) cannot easily replicate. For example, the methylthio analog is less reactive toward nucleophilic displacement. This makes the target compound not just a biologically active molecule but a versatile building block for generating diverse triazine libraries, offering procurement value beyond a single assay endpoint.

Organic synthesis Synthetic intermediate Medicinal chemistry Nucleophilic substitution

Primary Application Scenarios for 3-(4-Chlorophenoxy)-5,6-diphenyl-1,2,4-triazine


In Vivo Anti-Inflammatory Lead Optimization Scaffold

This compound serves as a privileged starting point for medicinal chemistry campaigns targeting non-acidic, non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of GI complications. Its documented progression to advanced in vivo efficacy models, including adjuvant-induced polyarthritis, provides a level of biological validation that is absent for most other triazine analogs [1]. Researchers can systematically modify the 4-chlorophenoxy group to explore SAR while maintaining the core scaffold's validated anti-inflammatory pharmacophore.

Reference Standard for Therapeutic Index Screening in CNS-Active Compounds

Given its balanced profile of anti-inflammatory efficacy (ED50) and quantifiable neurotoxicity (NTD50) from the Heilman et al. study, this compound can be employed as a reference standard when screening novel triazine derivatives for a desirable therapeutic index. Its predicted LogP of 5.0 [2] suggests adequate CNS penetration, making it a relevant comparator for CNS-targeted anti-inflammatory agents where neurotoxicity is a critical liability.

Synthetic Building Block for Focused Triazine Libraries

The compound's 4-chlorophenoxy leaving group enables efficient diversification at the 3-position via nucleophilic aromatic substitution [2]. This specific reactivity profile is ideal for combinatorial chemistry or parallel synthesis approaches aimed at generating libraries of 5,6-diphenyl-1,2,4-triazines with varied 3-substituents, a capability not readily achievable with the corresponding 3-methylthio derivative.

Pharmacokinetic Probe for Correlation of LogP with In Vivo Efficacy

With a well-defined predicted LogP of 5.0 [2] and established in vivo efficacy data [1], this compound is an ideal probe molecule for quantitative structure-property relationship (QSPR) studies investigating the correlation between lipophilicity and anti-inflammatory activity or neurotoxicity within the triazine series.

Quote Request

Request a Quote for 3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.